molecular formula C9H9F3N2OS B1302492 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide CAS No. 265314-18-9

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide

Cat. No. B1302492
CAS RN: 265314-18-9
M. Wt: 250.24 g/mol
InChI Key: HNSCPXKBKQVXMY-UHFFFAOYSA-N
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Description

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide, also known as 3-TFMP, is a novel small molecule that has been studied for its potential applications in various fields of scientific research. 3-TFMP is a trifluoromethylated derivative of the pyridine ring, and is composed of a nitrogen atom and three carbon atoms. It is a highly versatile compound that has been used in a variety of applications, ranging from synthetic organic chemistry to medicinal chemistry.

Scientific Research Applications

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide has a variety of applications in scientific research. It has been used in a wide range of fields, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, this compound can be used as a synthetic intermediate for the synthesis of other compounds, such as trifluoromethylated pyridines and thiophenes. In medicinal chemistry, it has been used as a lead compound for the development of novel drugs. In biochemistry, this compound has been used as a reagent for the detection of proteins and other molecules.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is not yet fully understood. However, it is believed that the trifluoromethyl group of the molecule binds to the active site of a target protein and alters its structure and function. This binding is thought to be mediated by hydrogen bonding and/or hydrophobic interactions. Additionally, the nitrogen atom of the molecule is thought to be involved in the formation of a covalent bond with the target protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is a versatile and useful compound for use in laboratory experiments. Its trifluoromethyl group makes it highly soluble in a variety of organic solvents, and it can be easily synthesized from commercially available precursors. Additionally, its small size and low molecular weight make it suitable for use in a wide range of biochemical and physiological assays. However, this compound is a relatively new compound and its effects on human health are not yet fully understood. Therefore, caution should be exercised when using it in experiments involving human subjects.

Future Directions

The potential applications of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide are numerous and varied. In the future, it may be used as a lead compound for the development of novel drugs targeting various disease states, such as cancer and neurological disorders. Additionally, it may be used in the development of new methods for the detection and quantification of proteins and other molecules. Finally, this compound may be used in the development of new synthetic methods for the synthesis of complex molecules.

Synthesis Methods

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide can be synthesized through a number of methods. One of the most common methods is the reaction of 2-chloro-3-trifluoromethylpyridine with potassium thiocyanate in an aqueous medium. This reaction produces a thiocyanate salt which can then be converted to this compound by treatment with an acid or base. Other methods for the synthesis of this compound include the reaction of 2-chloro-3-trifluoromethylpyridine with an alkyl halide, and the reaction of a trifluoromethylated pyridine derivative with an alkylthiol.

properties

IUPAC Name

3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c10-9(11,12)6-2-1-4-14(8(6)15)5-3-7(13)16/h1-2,4H,3,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCPXKBKQVXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(F)(F)F)CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372604
Record name 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

265314-18-9
Record name 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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